



# Application Notes and Protocols for OM-85 (Broncho-Vaxom)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction: OM-85, marketed as Broncho-Vaxom, is an oral immunostimulant composed of lyophilized bacterial lysates from eight common respiratory pathogens. It is primarily investigated for its role in preventing recurrent respiratory tract infections (RTIs) and its potential therapeutic effects in wheezing and asthma.[1][2] This document provides a summary of dosage and administration guidelines based on available clinical trial data, details on its mechanism of action, and protocols for relevant experimental studies.

## **Dosage and Administration**

The administration of OM-85 has been evaluated in various clinical settings, primarily in pediatric and adult populations, for the prevention of respiratory conditions. The dosage and administration protocols from key clinical studies are summarized below.

Table 1: Summary of OM-85 Dosage and Administration in Clinical Trials



| Study<br>Identifier | Population                                                        | Dosage                                                               | Administratio<br>n Route | Dosing<br>Schedule                                                               | Indication                                            |
|---------------------|-------------------------------------------------------------------|----------------------------------------------------------------------|--------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------|
| NCT0648666<br>2     | Healthy Volunteers & Mild Allergic Asthma Patients (18- 55 years) | 1.12 mg, 3.35<br>mg, or 6.70<br>mg (in<br>ascending<br>dose cohorts) | Intranasal<br>Spray      | Single ascending dose followed by multiple doses for 16 days                     | Safety and<br>Tolerability<br>Assessment              |
| ANZCTR<br>Trial     | Preschool- aged children (1 to <6 years) with recurrent wheeze    | 3.5 mg daily                                                         | Oral tablet              | First 10 days<br>of the<br>calendar<br>month for 12<br>months                    | Prevention of hospital admission for recurrent wheeze |
| NCT0585793<br>0     | Young children (6 months to 5 years) with recurrent wheezing      | Not specified                                                        | Oral                     | Daily for a 6-month treatment period, followed by a 6-month observational period | Reduction of<br>wheezing/ast<br>hma-like<br>episodes  |

## **Mechanism of Action**

OM-85 is believed to exert its effects by modulating both the innate and adaptive immune systems.[2] Its mechanism involves the interaction of bacterial antigens with immune cells in the gut-associated lymphoid tissue (GALT), leading to a systemic immune response.

Key aspects of the mechanism of action include:

• Immune Modulation: OM-85 stimulates the immune system, enhancing the body's natural defenses against respiratory pathogens.[1]







- Cellular and Humoral Response: It modulates both cellular and humoral immune responses.
   [2]
- Anti-inflammatory and Antiviral Effects: The compound has demonstrated anti-inflammatory properties and can improve the antiviral response mediated by interferons.[2]

Signaling Pathway:

The interaction of OM-85 with the immune system can be visualized as a signaling cascade initiating in the gut and propagating a systemic protective effect.





Click to download full resolution via product page

Caption: Mechanism of action of OM-85.

# **Experimental Protocols**

### Methodological & Application





Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols based on the information from cited clinical trials.

Protocol 1: Phase 1a/1b Safety and Tolerability Study of Intranasal OM-85 (Adapted from NCT06486662 & a study by P. M. Becker, et al.)

- 1. Study Design:
- A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
- Phase 1a: Healthy adult volunteers (18-55 years).
- Phase 1b: Patients with mild allergic asthma (18-55 years).
- 2. Investigational Product and Placebo:
- OM-85 intranasal spray at three dose levels: 1.12 mg, 3.35 mg, and 6.70 mg.[3]
- Matching placebo intranasal spray.
- 3. Study Procedure:
- Screening: Assess eligibility based on inclusion/exclusion criteria including physical examination, clinical chemistry, hematology, and urinalysis. For Phase 1b, a history of mild, well-controlled asthma is required.[4]
- Randomization: Eligible participants are randomized to receive either OM-85 or placebo.
- Dosing:
  - Single Ascending Dose (SAD): Participants receive a single dose of the assigned treatment.
  - Multiple Dosing: Following the SAD phase, participants receive the assigned treatment for 16 consecutive days.[3]
- Safety Monitoring: Monitor for treatment-emergent adverse events (AEs), serious adverse events (SAEs), and vital signs throughout the study. Dose escalation decisions are made by



- a Safety Review Committee.[3]
- Pharmacodynamic Assessments (Phase 1b):
  - Nasal Allergen Challenge (NAC) to be performed before and after treatment to assess for potential immunomodulatory effects.
  - Collection of nasal and blood samples for biomarker analysis.
- 4. Outcome Measures:
- Primary: Incidence and severity of treatment-emergent adverse events.
- Secondary: Changes in clinical and biomarker readouts following nasal allergen provocation.

#### **Experimental Workflow:**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. A critical analysis of the effect of OM-85 for the prevention of recurrent respiratory tract infections or wheezing/asthma from systematic reviews with meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. A Clinical Study Investigating OM-85-IN Safety and Tolerability in Healthy Volunteers and Mild Allergic Asthma Patients | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Application Notes and Protocols for OM-85 (Broncho-Vaxom)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15586562#as-85-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com